molecular formula C7H5N5S2 B1275216 3-Thien-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine CAS No. 80809-42-3

3-Thien-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

Cat. No. B1275216
CAS RN: 80809-42-3
M. Wt: 223.3 g/mol
InChI Key: XEMVVTSATQCRRK-UHFFFAOYSA-N
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Description

The compound of interest, 3-Thien-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine, is a derivative of the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold. This class of compounds has been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry. The thiadiazole and triazole moieties are known for their presence in compounds with antimicrobial, anti-inflammatory, and analgesic properties .

Synthesis Analysis

The synthesis of related [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives typically involves the condensation of 4-amino-1,2,4-triazole-3-thiol with various aromatic or heteroaromatic acids in the presence of phosphorus oxychloride . Some methods utilize microwave-assisted synthesis or multicomponent reactions to improve yields and reduce reaction times . The use of acyl thiourea ligands has also been reported to facilitate C-H arylation in the synthesis of these compounds .

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives is confirmed using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry . These techniques provide detailed information about the substitution pattern on the core structure and the presence of functional groups.

Chemical Reactions Analysis

The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core can undergo further chemical transformations, such as arylation, to introduce additional substituents that can modulate the compound's biological activity . Reactions with Grignard reagents, amines, and other nucleophiles can lead to a wide variety of derivatives with potential pharmacological applications .

Physical and Chemical Properties Analysis

The physical properties, such as melting points, are typically determined to confirm the purity of the synthesized compounds . The chemical properties, including reactivity and stability, are influenced by the substituents on the core structure. The presence of electron-withdrawing or electron-donating groups can significantly affect these properties and, consequently, the biological activity of the compounds .

Case Studies

Several studies have reported the biological activities of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives. Some compounds have shown significant inhibitory activity against enzymes like E. coli methionine aminopeptidase, which is a potential target for antibacterial drug development . Others have been evaluated for their antimicrobial activity against various bacterial strains, including Staphylococcus aureus, and have shown promising results . Additionally, some derivatives have been tested for their cytotoxic activity against human cancer cell lines, with certain compounds exhibiting higher cytotoxicity against Hep-G2 cells .

Scientific Research Applications

Synthesis and Characterization

Antimicrobial and Antifungal Activities

Antitumor and Anticancer Properties

  • Some synthesized compounds have shown significant antitumor activity. For instance, derivatives have demonstrated selective antitumor activity, and certain compounds have been identified with high antitumor potential, suggesting their usefulness in cancer treatment (Мирко, І. І., Горак, Ю. И., Чабан, Т. И., Драпак, І. В., & Матійчук, В. С., 2021); (Ding, H., & Li, D., 2011).

Synthesis Under Various Conditions

Potential Antiviral and HIV Inhibitory Effects

Safety And Hazards

The safety and hazards associated with these compounds would depend on their specific structure and pharmacological properties . Some compounds in this class have been found to exhibit cytotoxic activities against certain cancer cell lines .

Future Directions

The future directions for research on these compounds could involve the development of new synthetic approaches and the exploration of their diverse pharmacological activities . This could lead to the design and development of new drugs for the treatment of various diseases .

properties

IUPAC Name

3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5S2/c8-6-11-12-5(4-2-1-3-13-4)9-10-7(12)14-6/h1-3H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMVVTSATQCRRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C3N2N=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001186726
Record name 3-(2-Thienyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001186726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Thien-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

CAS RN

80809-42-3
Record name 3-(2-Thienyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80809-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Thienyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001186726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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